15-Keto-PGA1

Description

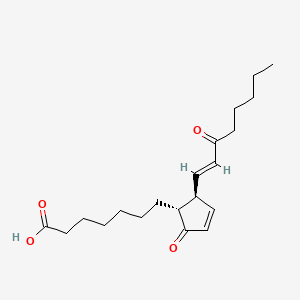

Structure

3D Structure

Propriétés

IUPAC Name |

7-[(1R,5S)-2-oxo-5-[(E)-3-oxooct-1-enyl]cyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-16,18H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHFAJZOFTAOC-DTXSUPOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C=CC(=O)C1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348005 | |

| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61600-67-7 | |

| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of 15-Keto-Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-keto-PGA1) is a biologically active metabolite of Prostaglandin (B15479496) A1 (PGA1). Its discovery is intrinsically linked to the broader history of prostaglandin research, a field that has revolutionized our understanding of local hormonal regulation and inflammation. This technical guide provides an in-depth exploration of the discovery, isolation, and key characteristics of this compound, tailored for professionals in research and drug development.

Historical Context: The Dawn of Prostaglandin Research

The journey to understanding this compound begins with the initial discovery of prostaglandins (B1171923). In the 1930s, Swedish physiologist Ulf von Euler first identified a substance in human seminal fluid with potent biological activities, which he named "prostaglandin"[1]. It was later found that PGA1 is a dehydration product of PGE1, one of the prostaglandins present in human semen[2].

Discovery of this compound as a Metabolite

The identification of this compound arose from studies on the metabolic fate of prostaglandins. Research in the mid-20th century focused on how the body inactivates these potent signaling molecules. A key enzyme in this process was identified as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the C-15 hydroxyl group of various prostaglandins. This enzymatic conversion results in the formation of 15-keto prostaglandins, which generally exhibit reduced biological activity compared to their parent compounds.

While a singular, seminal paper announcing the initial isolation of this compound is not readily apparent from the historical literature, its existence was inferred and later confirmed through metabolic studies of PGA1. For instance, research demonstrated that tissues such as pig lung, trachea, aorta, and pulmonary artery are capable of metabolizing PGA1 to this compound[1]. These findings established this compound as a naturally occurring metabolite.

Isolation and Characterization

The isolation of this compound from biological sources typically involves a multi-step process designed to separate it from other lipids and prostaglandin metabolites. While specific, detailed protocols from the initial discovery are scarce, modern biochemical techniques provide a general framework for its isolation and characterization.

Experimental Protocol: Isolation of this compound from Tissue Homogenates

Objective: To isolate this compound from a tissue source known to metabolize PGA1.

Materials:

-

Tissue (e.g., porcine lung)

-

Phosphate (B84403) buffer (pH 7.4)

-

Homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a reverse-phase column

-

Mass spectrometer

-

NMR spectrometer

-

Standards of PGA1 and this compound

Methodology:

-

Tissue Homogenization: The tissue is minced and homogenized in cold phosphate buffer.

-

Incubation with Precursor: PGA1 is added to the homogenate to serve as the substrate for enzymatic conversion to this compound. The mixture is incubated to allow for metabolism.

-

Extraction: The reaction is stopped, and the lipids, including prostaglandins, are extracted from the aqueous homogenate using an organic solvent.

-

Solid-Phase Extraction (SPE): The lipid extract is passed through a C18 SPE cartridge to partially purify the prostaglandins from other lipids.

-

High-Performance Liquid Chromatography (HPLC): The fraction containing prostaglandins is further purified by reverse-phase HPLC. A gradient of organic solvent in water is used to separate the different prostaglandin metabolites. The fraction corresponding to the retention time of the this compound standard is collected.

-

Structural Characterization: The purified compound is subjected to mass spectrometry to determine its molecular weight and fragmentation pattern, confirming the identity as this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate its detailed chemical structure.

Physicochemical and Biological Properties

This compound possesses distinct physicochemical and biological properties that are important for its study and potential therapeutic applications.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C20H30O4 |

| Molecular Weight | 334.5 g/mol |

| Appearance | Solid |

| CAS Number | 61600-67-7 |

Biological Activity

The primary reported biological activity of this compound is its vasoconstrictive effect.

| Biological Activity | Concentration | Effect |

| Vasoconstriction | 6 µM | Causes vasoconstriction in rabbit lung comparable to angiotensin II[2][3]. |

Signaling Pathways

The vasoconstrictive action of this compound is a key aspect of its biological function. While the precise signaling cascade is not fully elucidated, it is likely mediated through interactions with cell surface receptors that lead to an increase in intracellular calcium in vascular smooth muscle cells, a common mechanism for vasoconstriction.

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound and a conceptual diagram of its potential signaling pathway leading to vasoconstriction.

Metabolic Pathway of PGA1 to this compound

Caption: Enzymatic conversion of PGA1 to this compound.

Proposed Vasoconstriction Signaling Pathway

Caption: Putative signaling cascade for this compound-induced vasoconstriction.

Conclusion

The discovery of this compound is a direct result of the intensive investigation into prostaglandin metabolism that occurred in the mid-20th century. While initially considered an inactive metabolite, subsequent research has revealed its potent vasoconstrictive properties. For researchers and drug development professionals, understanding the history, isolation, and biological activity of this compound is crucial for exploring its physiological roles and potential as a pharmacological agent or target. Further research is warranted to fully elucidate its receptor interactions and signaling pathways, which could open new avenues for therapeutic intervention in cardiovascular and other physiological systems.

References

- 1. PGA1 and PGF2 alpha metabolism by pig pulmonary endothelium, smooth muscle, and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel prostaglandin derivative formed from arachidonic acid by rat stomach homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Synthesis Pathway of 15-Keto-Prostaglandin A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological synthesis pathway of 15-Keto-Prostaglandin A1 (15-Keto-PGA1), a metabolite of Prostaglandin (B15479496) A1 (PGA1). It details the enzymatic conversion of PGA1, the preceding steps in the prostaglandin synthesis cascade starting from arachidonic acid, and the key enzymes involved. This document includes quantitative kinetic data, detailed experimental protocols for the synthesis and analysis of this compound, and visual diagrams of the metabolic pathways and experimental workflows to facilitate understanding and further research in this area.

Introduction

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals.[1] They are derived from fatty acids and play crucial roles in various physiological and pathological processes, including inflammation, blood flow, and the formation of blood clots.[1] 15-Keto-Prostaglandin A1 (this compound) is a metabolite of Prostaglandin A1 (PGA1), which itself is a dehydration product of Prostaglandin E1 (PGE1).[2] The conversion of PGA1 to this compound is a critical step in the catabolism of A-series prostaglandins and is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][3] This guide elucidates the complete biological synthesis pathway of this compound, offering valuable insights for researchers in pharmacology, biochemistry, and drug development.

Biological Synthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the release of arachidonic acid from the cell membrane and proceeds through the prostaglandin synthesis cascade.

Arachidonic Acid Release and Conversion to Prostaglandin H2 (PGH2)

The pathway is initiated by the liberation of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2.[4] Free arachidonic acid is then converted to the unstable intermediate Prostaglandin G2 (PGG2) and subsequently to Prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5][6] PGH2 serves as a common precursor for the synthesis of various prostaglandins and thromboxanes.[6][7]

Formation of Prostaglandin E1 (PGE1) and Dehydration to Prostaglandin A1 (PGA1)

PGH2 is isomerized to Prostaglandin E2 (PGE2) by PGE synthase. While the direct synthesis of PGE1 from PGH1 (derived from dihomo-γ-linolenic acid) occurs, PGE1 can also be conceptually understood in the context of the broader prostaglandin synthesis pathways. Prostaglandin A1 (PGA1) is subsequently formed through the dehydration of PGE1.[2] This dehydration reaction can occur under acidic conditions.[8]

Enzymatic Conversion of PGA1 to this compound

The final step in the synthesis of this compound is the enzymatic oxidation of the 15-hydroxyl group of PGA1. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][9] This enzyme is a key catabolic enzyme for various prostaglandins, converting them into their less biologically active 15-keto metabolites.[10][11]

Quantitative Data

The enzymatic conversion of PGA1 to this compound by 15-PGDH has been characterized, with kinetic parameters determined for the enzyme from rabbit kidney.

| Enzyme Source | Substrate | Vmax | NAD+ Concentration | Reference |

| Rabbit Kidney Papilla PGDH | Prostaglandin A1 | 2.0 µg of this compound/mg of protein per min | Not specified | [3] |

| Rabbit Kidney Cortex PGDH | Prostaglandin A1 | 0.60 µg of this compound/mg of protein per min | 0.42 mM | [3] |

| Bovine Lung PGDH | Prostaglandin A1 | 0.15 µg of this compound/mg of protein per min | 4.2 mM | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the synthesis and analysis of this compound.

Enzymatic Synthesis of this compound

This protocol is adapted from the methodology for assessing 15-PGDH activity.

Materials:

-

Purified 15-hydroxyprostaglandin dehydrogenase (PGDH)

-

Prostaglandin A1 (PGA1)

-

β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Reaction termination solution (e.g., 2N HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, a known concentration of PGA1 (e.g., 30 µM), and β-NAD+ (e.g., 4.2 mM).[3]

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific amount of purified 15-PGDH enzyme (e.g., 10-20 µg of protein).[3]

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[3]

-

Terminate the reaction by adding the reaction termination solution to acidify the mixture to pH 3.5.

-

Extract the prostaglandins from the reaction mixture using an equal volume of ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of prostaglandins, which can be optimized for the separation and quantification of PGA1 and this compound.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of acetonitrile (B52724) in water with 0.1% formic acid is commonly used for prostaglandin separation.

Procedure:

-

Inject the reconstituted extract from the enzymatic synthesis into the HPLC system.

-

Elute the compounds using a suitable gradient program.

-

Monitor the absorbance at a wavelength appropriate for this compound (λmax = 228 nm).[2]

-

Identify and quantify the this compound peak by comparing its retention time and area with that of a known standard.

Conclusion

The biological synthesis of this compound is a well-defined pathway involving the catabolism of PGA1 by the enzyme 15-PGDH. Understanding this pathway, along with the associated quantitative data and experimental protocols, is essential for researchers investigating the roles of A-series prostaglandins and their metabolites in health and disease. This guide provides a foundational resource to support further exploration and innovation in this field.

References

- 1. Effects of prostaglandin A1 on renal handling of salt and water in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pnas.org [pnas.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Prostaglandin and Thromboxane Synthesis [almerja.net]

- 6. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 7. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 8. Dehydration kinetics of prostaglandin E1 in a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

15-Keto-Prostaglandin A1: An In-Depth Technical Guide on its In Vivo Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is an endogenous metabolite of Prostaglandin (B15479496) A1 (PGA1), produced through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). As a member of the cyclopentenone prostaglandin family, this compound is characterized by a reactive α,β-unsaturated carbonyl group within its cyclopentane (B165970) ring, a structural feature that underpins the biological activities of this class of lipid mediators. While direct in vivo research on this compound is limited, its established vasoconstrictive effects and the well-documented mechanisms of structurally related cyclopentenone prostaglandins (B1171923) provide a strong basis for hypothesizing its primary modes of action. This technical guide synthesizes the available data for this compound and extrapolates its likely in vivo mechanisms through the lens of its chemical family, focusing on its potential roles in the inhibition of NF-κB signaling, activation of PPARγ, and induction of the heat shock response. This document aims to provide a comprehensive overview for researchers and professionals in drug development, highlighting both the known activities and the significant opportunities for future investigation into the therapeutic potential of this compound.

Introduction

Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes, including inflammation, pain, and fever. 15-Keto-Prostaglandin A1 is a metabolite of PGA1, a naturally occurring prostaglandin. The conversion of PGA1 to this compound is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of prostaglandins.[1][2][3][4][5][6][7][8] this compound belongs to the family of cyclopentenone prostaglandins, which are characterized by an α,β-unsaturated ketone in the cyclopentane ring.[1][9][10] This structural feature is believed to be responsible for many of their biological activities, including anti-inflammatory, anti-viral, and anti-proliferative effects.[9][10][11]

While the in vivo mechanism of action of this compound has not been extensively studied, its vasoconstrictive properties have been documented.[6][8] Based on its structural similarity to other well-researched cyclopentenone prostaglandins such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), it is hypothesized that this compound may exert its biological effects through similar signaling pathways. This guide will explore both the established and hypothesized in vivo mechanisms of action of this compound.

Biosynthesis of this compound

The primary route of this compound formation in vivo is through the oxidation of PGA1. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that is widely distributed in various tissues and plays a critical role in the biological inactivation of prostaglandins.[1][2][3][4][5][6][7][8]

Established In Vivo Effects of this compound

Vasoconstriction

The most directly documented biological effect of this compound is its ability to induce vasoconstriction. An ex vivo study on rabbit lung demonstrated that this compound at a concentration of 6 µM elicited a vasoconstrictive response comparable to that of angiotensin II.[6][8] This suggests that this compound may play a role in the regulation of vascular tone and blood pressure. However, in vivo dose-response studies in animal models are lacking to confirm the systemic effects on blood pressure.

Hypothesized In Vivo Mechanisms of Action

The presence of the cyclopentenone ring in this compound is the basis for several hypothesized mechanisms of action, drawn from extensive research on other members of this prostaglandin family.

Inhibition of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses. The inhibition of the NF-κB signaling pathway is a key mechanism by which cyclopentenone prostaglandins exert their anti-inflammatory effects.[1][9][10] It is hypothesized that this compound, through its electrophilic carbon center, can covalently adduct key proteins in the NF-κB signaling cascade, such as the IκB kinase (IKK) complex or NF-κB subunits themselves, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. 15d-PGJ₂, a well-studied cyclopentenone prostaglandin, is a high-affinity endogenous ligand for PPARγ.[1][9][11] The activation of PPARγ by its ligands generally leads to the transrepression of pro-inflammatory genes. Given its structural similarities, this compound is also hypothesized to be a potential ligand for PPARγ, which would contribute to its anti-inflammatory properties.

Induction of the Heat Shock Response

The heat shock response is a cellular defense mechanism that is activated by various stressors, including heat, oxidative stress, and exposure to certain chemicals. This response involves the activation of heat shock factor 1 (HSF1) and the subsequent expression of heat shock proteins (HSPs), which act as molecular chaperones to protect cellular proteins from damage. The α,β-unsaturated carbonyl group in cyclopentenone prostaglandins is a known activator of the heat shock response.[1][9] It is proposed that this compound can react with cellular thiols, such as those in glutathione (B108866) or specific cysteine residues in proteins, leading to a state of mild oxidative stress that activates HSF1 and induces the expression of cytoprotective HSPs.

Quantitative Data

The available quantitative data for the in vivo or ex vivo effects of this compound is very limited. The following table summarizes the key finding from the available literature.

| Biological Effect | Model System | Concentration/Dose | Result | Reference |

| Vasoconstriction | Perfused Rabbit Lung (ex vivo) | 6 µM | Comparable to Angiotensin II | [6][8] |

Note: There is a significant lack of in vivo quantitative data for the effects of this compound on inflammation, cell proliferation, or other physiological parameters.

Representative Experimental Protocol

As there are no detailed in vivo experimental protocols specifically for this compound in the published literature, the following is a representative protocol for a related cyclopentenone prostaglandin, 15d-PGJ₂, in a mouse model of lipopolysaccharide (LPS)-induced inflammation. This protocol can serve as a template for designing future in vivo studies with this compound.

Objective: To evaluate the anti-inflammatory effects of a cyclopentenone prostaglandin in a mouse model of acute inflammation.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Materials:

-

This compound (or other test compound)

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Sterile, pyrogen-free saline

-

Vehicle for test compound (e.g., saline with 0.1% ethanol)

-

Anesthesia (e.g., isoflurane)

-

ELISA kits for TNF-α and IL-6

-

Reagents for myeloperoxidase (MPO) assay

Procedure:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Vehicle control

-

LPS + Vehicle

-

LPS + this compound (low dose)

-

LPS + this compound (high dose)

-

-

Dosing:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.

-

Induce acute inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

-

-

Sample Collection:

-

At a predetermined time point (e.g., 2 hours post-LPS), anesthetize mice and collect blood via cardiac puncture.

-

Perform peritoneal lavage with cold PBS to collect peritoneal cells.

-

Harvest tissues of interest (e.g., lung, liver).

-

-

Analysis:

-

Centrifuge blood to obtain serum and measure TNF-α and IL-6 levels by ELISA.

-

Count total and differential immune cells in the peritoneal lavage fluid.

-

Homogenize tissue samples and perform an MPO assay to quantify neutrophil infiltration.

-

-

Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

This compound is a metabolite of PGA1 with established vasoconstrictor properties. While direct in vivo evidence for its detailed mechanism of action is currently scarce, its classification as a cyclopentenone prostaglandin provides a strong foundation for hypothesizing its involvement in key cellular signaling pathways, including the inhibition of NF-κB, activation of PPARγ, and induction of the heat shock response. These pathways are central to the regulation of inflammation, cell proliferation, and cellular stress responses, suggesting a broad therapeutic potential for this compound.

To fully elucidate the in vivo mechanism of action and therapeutic utility of this compound, further research is imperative. Future studies should focus on:

-

In vivo dose-response studies in animal models to determine the systemic effects of this compound on blood pressure, inflammation, and other relevant physiological parameters.

-

Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

-

Direct investigation of the interaction of this compound with the NF-κB, PPARγ, and HSF1 signaling pathways in vivo using techniques such as knockout animal models and specific pathway inhibitors.

-

Toxicology studies to establish the safety profile of this compound for potential therapeutic applications.

A deeper understanding of the in vivo mechanism of action of this compound will be crucial for unlocking its potential as a novel therapeutic agent for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 3. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PGA1 and PGF2 alpha metabolism by pig pulmonary endothelium, smooth muscle, and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. amsbio.com [amsbio.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Physiological Concentration and Analysis of 15-Keto-Prostaglandin A1 in Plasma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Given the lack of direct data for 15-Keto-PGA1, this guide presents reference concentrations for other key prostaglandins (B1171923) and their metabolites to provide a contextual understanding of typical physiological levels. Furthermore, detailed experimental protocols for the extraction and quantification of prostaglandins from plasma using state-of-the-art techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA) are provided. These methodologies are essential for researchers aiming to investigate the role of this compound and other eicosanoids in physiological and pathological processes.

Contextual Data: Physiological Concentrations of Related Prostaglandins in Human Plasma

While specific data for this compound is scarce, the following table summarizes the reported physiological concentrations of other relevant prostaglandins and their metabolites in human plasma. This information offers a valuable reference range for researchers in the field.

| Prostaglandin (B15479496)/Metabolite | Mean Plasma Concentration (pg/mL) | Notes | Reference |

| Prostaglandin A (PGA) | 1062 ± 107 | Measured by radioimmunoassay in 40 normal individuals. | [3] |

| Prostaglandin E (PGE) | 385 ± 30 | Measured by radioimmunoassay in 40 normal individuals. | [3] |

| Prostaglandin F (PGF) | 141 ± 15 | Measured by radioimmunoassay in 40 normal individuals. | [3] |

| 15-keto-13,14-dihydro-PGE2 | 33 ± 10 | Measured by GC-MS in 6 individuals. | [4] |

| 15-keto-13,14-dihydro-PGF2α | 40 ± 16 | Measured by GC-MS in 6 individuals. | [4] |

| 13,14-dihydro-15-keto-PGF2α | 63.6 ± 10.3 | Measured by radioimmunoassay in cycling women. | [5] |

| 6-keto-PGF1α | 335 ± 42 | Measured by radioimmunoassay in preterm infants (controls) on the first day of life. | [6] |

Experimental Protocols for Prostaglandin Quantification in Plasma

The accurate quantification of prostaglandins in plasma is challenging due to their low concentrations and the complexity of the biological matrix. The following sections detail the established methodologies for this purpose.

Sample Collection and Preparation

Proper sample handling is critical to prevent artifactual prostaglandin formation.

-

Anticoagulant: Collect whole blood in tubes containing EDTA or heparin.[7]

-

Inhibitor: To prevent ex vivo synthesis, a cyclooxygenase inhibitor such as indomethacin (B1671933) should be added to the blood samples to a final concentration of approximately 10 µg/mL.[7]

-

Centrifugation: Centrifuge the blood at 1000 x g for 15 minutes within 30 minutes of collection to separate the plasma.[7]

-

Storage: Assay the plasma immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[7]

Solid-Phase Extraction (SPE) for Prostaglandin Purification

SPE is a crucial step to remove interfering substances and concentrate the prostaglandins from the plasma matrix.[8]

-

Internal Standard: Add an appropriate deuterated internal standard (e.g., PGE2-d4) to the plasma sample (e.g., 500 µL) to correct for extraction losses.[8][9]

-

Protein Precipitation and Acidification: Add 1.5 mL of methanol (B129727), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant.[8] Some protocols also recommend acidifying the sample with 1% formic acid or 2 N HCl.[7][8]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[8]

-

Sample Loading: Dilute the supernatant with water (e.g., 5 mL containing 0.1% formic acid) and load it onto the conditioned SPE cartridge.[8]

-

Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove polar impurities.[8]

-

Elution: Elute the prostaglandins with 2 mL of methanol.[8]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[8]

Analytical Quantification Methods

LC-MS/MS is the gold standard for prostaglandin analysis due to its high sensitivity and specificity.[8][9]

-

Principle: This technique separates the extracted prostaglandins using Ultra-High-Performance Liquid Chromatography (UHPLC) followed by detection and quantification using a triple quadrupole mass spectrometer.[8]

-

Operation Mode: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[8][9]

-

Quantification: A calibration curve is generated by spiking known amounts of prostaglandin standards into a similar matrix. The concentration of the endogenous prostaglandin in the sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.[9][10]

RIA is a competitive binding assay that has been historically used for prostaglandin measurement.[3][7]

-

Principle: In this method, the prostaglandin present in the sample competes with a fixed amount of a radiolabeled prostaglandin for a limited number of binding sites on a specific antibody.[7]

-

Procedure:

-

Plasma samples are extracted and purified, often using column chromatography.[3]

-

The purified sample is incubated with a specific antibody and a known amount of tritiated prostaglandin.[3]

-

The antibody-bound and free prostaglandins are separated.

-

The amount of radioactivity in the bound fraction is measured, which is inversely proportional to the concentration of the unlabeled prostaglandin in the sample.

-

-

Limitations: RIA methods can be susceptible to cross-reactivity from other structurally similar compounds, which may lead to less accurate results compared to LC-MS/MS.[9] Careful validation of antibody specificity is crucial.

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic conversion of PGE1 to this compound. Understanding this pathway is crucial for interpreting the physiological roles of these lipid mediators.

Caption: Metabolic pathway of this compound formation.

Conclusion

While the direct physiological concentration of this compound in plasma remains to be definitively established, this guide provides the necessary framework for its investigation. The detailed experimental protocols for sample preparation and analysis using advanced techniques like LC-MS/MS will empower researchers to accurately quantify this and other prostaglandins. The contextual data on related compounds and the metabolic pathway diagram offer a solid foundation for designing experiments and interpreting results in the pursuit of understanding the biological significance of this compound in health and disease. Future research employing these sensitive and specific methods is warranted to elucidate the precise physiological and pathophysiological roles of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. amsbio.com [amsbio.com]

- 3. Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased plasma immunoreactive 6-keto-prostaglandin F1 alpha levels in newborns with idiopathic respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. benchchem.com [benchchem.com]

- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

The Initiation of the 15-Keto-Prostaglandin A1 Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-keto-prostaglandin A1 (15-keto-PGA1) is a metabolite of prostaglandin (B15479496) A1 (PGA1), formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] While the signaling cascades of other prostaglandins, such as PGE2 and its metabolites, have been extensively studied, the specific molecular pathways initiated by this compound are less well-defined. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling cascade, drawing parallels with closely related compounds where direct evidence is limited. This document is intended to serve as a resource for researchers investigating the biological roles of this compound and for professionals involved in the development of therapeutic agents targeting prostaglandin signaling pathways.

Core Signaling Cascade Initiation

The initiation of a signaling cascade by an extracellular ligand like this compound typically begins with its binding to a specific cell surface receptor. While the dedicated receptor for this compound has not been definitively identified in the available literature, the signaling mechanisms of other prostaglandins, particularly the structurally similar 15-keto-PGE2, offer valuable insights. It is plausible that this compound may interact with one or more of the known prostanoid receptors, a family of G-protein coupled receptors (GPCRs).

Based on the signaling of 15-keto-PGE2, a potential signaling cascade for this compound could involve the following steps:

-

Receptor Binding: this compound may bind to prostanoid receptors, such as the EP2 or EP4 receptors, which are known to be activated by other prostaglandins.

-

G-Protein Activation: Upon ligand binding, the receptor would likely undergo a conformational change, leading to the activation of associated heterotrimeric G-proteins (e.g., Gs or Gi).

-

Second Messenger Generation: Activated G-proteins would then modulate the activity of effector enzymes. For instance, an activated Gs alpha subunit would stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

Downstream Effector Activation: The rise in second messengers like cAMP would activate downstream protein kinases, such as Protein Kinase A (PKA). PKA can then phosphorylate a variety of cellular proteins, including transcription factors, leading to changes in gene expression and cellular function.

It is important to note that this proposed cascade is hypothetical and based on the known mechanisms of similar molecules. Further research is required to elucidate the specific receptors and downstream effectors for this compound.

Known Biological Effects

This compound has been observed to induce vasoconstriction in rabbit lung tissue at a concentration of 6 µM, an effect comparable to that of angiotensin II.[2][3] This suggests a potential role for this compound in the regulation of vascular tone.

Quantitative Data Summary

Due to the limited specific research on this compound signaling, quantitative data on its receptor binding and downstream effects are scarce. The following table presents data for the related molecule, 15-keto-PGE2, to provide a comparative context for potential future studies on this compound.

| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| 15-keto-PGE2 | EP2 | cAMP Formation | HEK-EP2 | EC50 | 137 nM | [4] |

| 15-keto-PGE2 | EP4 | cAMP Formation | HEK-EP4 | EC50 | 426 nM | [4] |

| 15-keto-PGE2 | EP2 | ERK Phosphorylation | HEK-EP2 | EC50 | 53.0 nM | [4] |

| PGE2 | EP2 | cAMP Formation | HEK-EP2 | EC50 | 548 pM | [4] |

| PGE2 | EP4 | cAMP Formation | HEK-EP4 | EC50 | 135 pM | [4] |

| PGE2 | EP2 | ERK Phosphorylation | HEK-EP2 | EC50 | 12.6 nM | [4] |

Experimental Protocols

To investigate the this compound signaling cascade, the following established experimental protocols for prostaglandin signaling can be adapted.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to specific receptors.

Materials:

-

Cells expressing the target receptor (e.g., HEK293 cells transfected with a prostanoid receptor).

-

Radiolabeled ligand (e.g., [3H]-PGE2, as a competitor).

-

Unlabeled this compound.

-

Binding buffer (e.g., HBSS with 10% fetal bovine serum).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Culture the receptor-expressing cells to an appropriate density.

-

Incubate the cells with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound for 2 hours at 37°C.[5]

-

To determine non-specific binding, include a set of incubations with a high concentration of unlabeled PGE2.

-

After incubation, rapidly filter the cell suspension through glass fiber filters to separate bound from free radioligand.

-

Wash the filters three times with ice-cold binding buffer.[5]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a suitable software to determine the inhibition constant (Ki) of this compound.

cAMP Assay

This assay measures the intracellular accumulation of cyclic AMP, a key second messenger in many GPCR signaling pathways.

Materials:

-

Target cells (e.g., primary microglia or a relevant cell line).

-

This compound.

-

Cell lysis buffer (e.g., 0.1 M HCl).

-

cAMP enzyme immunoassay (EIA) kit.

-

Microplate reader.

Protocol:

-

Seed the cells in a multi-well plate and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).[5]

-

Lyse the cells with the lysis buffer for 10 minutes.[5]

-

Collect the cell lysates.

-

Perform the cAMP EIA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of cAMP in each sample and express the data as picomoles of cAMP per million cells.[5]

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow Diagram

Caption: Workflow for elucidating this compound signaling.

References

- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. amsbio.com [amsbio.com]

- 4. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]

Potential Cellular Receptors for 15-Keto-Prostaglandin A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin (B15479496) A1 (PGA1), produced via the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While direct cellular receptors for this compound have not been definitively identified, a compelling body of indirect evidence suggests potential interactions with both nuclear receptors and G-protein coupled receptors (GPCRs). This technical guide consolidates the current understanding of these potential receptors, presenting supporting data for the peroxisome proliferator-activated receptor-gamma (PPARγ) and the orphan nuclear receptor Nurr1. Furthermore, it explores the potential role of prostanoid GPCRs in mediating the observed vasoconstrictive effects of this compound. Detailed experimental protocols are provided to facilitate further research in validating these putative receptor interactions and elucidating the downstream signaling pathways.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes. This compound is a metabolite of PGA1, a cyclopentenone prostaglandin known for its anti-inflammatory and anti-proliferative activities. The biological functions of many prostaglandins are mediated through specific cell surface and nuclear receptors. Although a dedicated receptor for this compound remains to be discovered, its structural similarity to other bioactive prostaglandins and the activities of its precursor, PGA1, provide strong indications of its potential cellular targets. This guide will explore the evidence for these potential receptors and provide the necessary technical information for their investigation.

Potential Nuclear Receptors for this compound

The structural features of this compound, particularly the α,β-unsaturated ketone in the cyclopentenone ring, are common among ligands for nuclear receptors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

There is a strong hypothesis that this compound may be a ligand for PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. This is primarily based on the activity of structurally related compounds. For instance, 15-keto-prostaglandin E2 (15-keto-PGE2) has been identified as an endogenous ligand for PPARγ[1]. The activation of PPARγ by 15d-PGJ2, another related prostaglandin, is also well-established and has been shown to inhibit the production of inflammatory cytokines[2][3].

Quantitative Data on Related Compound Activity:

| Compound | Receptor | Assay Type | Value | Reference |

| 15d-PGJ2 | PPARγ | Luciferase Reporter Assay | Potent activator | [2][4] |

| Rosiglitazone (B1679542) | PPARγ | Luciferase Reporter Assay | Potent activator | [4] |

| 15-keto-PGE2 | PPARγ | In vivo and in vitro models | Partial agonist | [1] |

Orphan Nuclear Receptor Nurr1 (NR4A2)

Recent studies have revealed that PGA1, the direct precursor of this compound, is a ligand for the orphan nuclear receptor Nurr1[5][6][7]. PGA1 binds covalently to a cysteine residue in the ligand-binding domain of Nurr1, leading to its activation[5][6]. Given that this compound retains the core structure of PGA1, it is plausible that it may also interact with and modulate the activity of Nurr1. Prostaglandin A2 (PGA2) has also been shown to bind to and activate Nurr1[8].

Quantitative Data on Precursor Activity:

| Compound | Receptor | Assay Type | Finding | Reference |

| PGA1 | Nurr1 | Crystallography, Mass Spectrometry | Covalent binding and activation | [5][6] |

| PGE1 | Nurr1 | Functional Assays | Activation of transcriptional function | [5][6] |

| PGA2 | Nurr1 | Crystallography, NMR | Covalent binding and activation | [8] |

Potential G-Protein Coupled Receptors (GPCRs) for this compound

This compound has been observed to induce vasoconstriction at a concentration of 6 µM, an effect comparable to that of angiotensin II[9][10]. This physiological response is often mediated by prostanoid GPCRs.

Thromboxane (B8750289) Receptor (TP)

The thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a primary mediator of vasoconstriction in response to prostanoids[11][12]. Several prostaglandins, including PGD2 and PGF2α, can cross-react with the TP receptor to induce vasoconstriction[13][14]. Given the potent vasoconstrictive effect of this compound, the TP receptor is a prime candidate for mediating this action.

Prostaglandin E Receptor 1 (EP1)

The EP1 subtype of the prostaglandin E2 receptor is also known to mediate vasoconstriction[15][16]. Activation of EP1 receptors typically leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction[15]. It is possible that this compound could act as an agonist at this receptor subtype.

Signaling Pathways

PPARγ Signaling Pathway

Nurr1 Signaling Pathway

GPCR-Mediated Vasoconstriction Pathway

Experimental Protocols

Competitive Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of this compound for a specific prostanoid receptor (e.g., TP or EP1).

Materials:

-

Cell membranes from a cell line overexpressing the human receptor of interest.

-

Radiolabeled ligand with high affinity for the receptor (e.g., [³H]SQ29548 for TP receptor).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in a hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine a fixed amount of membrane protein, a constant concentration of the radiolabeled ligand (typically at its Kd value), and a range of concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][18]

Luciferase Reporter Assay for Nuclear Receptor Activation

Objective: To determine if this compound can activate PPARγ or Nurr1 and induce the transcription of a reporter gene.

Materials:

-

A suitable cell line (e.g., HEK293T, U2OS).

-

Expression vector for human PPARγ or Nurr1.

-

Luciferase reporter vector containing multiple copies of the peroxisome proliferator response element (PPRE) or the Nurr1 binding response element (NBRE).

-

An internal control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

This compound.

-

Dual-luciferase assay kit.

Procedure:

-

Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the nuclear receptor expression vector, the luciferase reporter vector, and the internal control vector using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known agonist as a positive control (e.g., rosiglitazone for PPARγ).

-

Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to determine the EC₅₀ and maximal activation.[4][19][20][21][22]

Electrophoretic Mobility Shift Assay (EMSA) for PPARγ-DNA Binding

Objective: To determine if this compound treatment leads to the binding of PPARγ to its DNA response element.

Materials:

-

Cells capable of expressing PPARγ.

-

This compound.

-

Nuclear extraction kit.

-

Double-stranded oligonucleotide probe containing the PPRE consensus sequence.

-

[γ-³²P]ATP and T4 polynucleotide kinase (for radioactive labeling) or a fluorescent labeling kit.

-

Poly(dI-dC).

-

Binding buffer.

-

Non-denaturing polyacrylamide gel.

-

Antibody specific for PPARγ for supershift analysis.

Procedure:

-

Cell Treatment and Nuclear Extraction: Treat cells with this compound or a vehicle control. Harvest the cells and prepare nuclear extracts using a commercial kit or a standard protocol.

-

Probe Labeling: End-label the PPRE oligonucleotide probe with ³²P or a fluorescent dye.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence of a non-specific competitor DNA (poly(dI-dC)) in a binding buffer. For supershift analysis, add a PPARγ-specific antibody to a separate reaction.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to X-ray film (for radioactive probes) or visualize it using a fluorescence imager.

-

Data Analysis: A slower migrating band compared to the free probe indicates the formation of a protein-DNA complex. A "supershift" to an even slower migration in the presence of the PPARγ antibody confirms the presence of PPARγ in the complex.[23][24][25][26]

Conclusion

While a specific, high-affinity receptor for this compound has yet to be identified, the available evidence strongly suggests that its biological activities are likely mediated through interactions with nuclear receptors, specifically PPARγ and Nurr1, and G-protein coupled prostanoid receptors responsible for vasoconstriction. The structural similarities to known PPARγ agonists and the established ligand-receptor relationship of its precursor, PGA1, with Nurr1 provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a clear path forward for researchers to definitively characterize the cellular receptors for this compound and to further unravel its physiological and pathological roles. Such studies are crucial for the potential development of novel therapeutics targeting the signaling pathways of this intriguing prostaglandin metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostaglandin and PPAR control of immune cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of peroxisome proliferator activated receptor (PPAR)gamma agonists on prostaglandins cascade in joint cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prostaglandin A2 Interacts with Nurr1 and Ameliorates Behavioral Deficits in Parkinson's Disease Fly Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. amsbio.com [amsbio.com]

- 11. What are TBXA2R agonists and how do they work? [synapse.patsnap.com]

- 12. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The vasoconstrictor activities of prostaglandin D2 via the thromboxane prostanoid receptor and E prostanoid receptor-3 outweigh its concurrent vasodepressor effect mainly through D prostanoid receptor-1 ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The vasoconstrictor activities of prostaglandin D 2 via the thromboxane prostanoid receptor and E prostanoid receptor-3 outweigh its concurrent vasodepressor effect mainly through D prostanoid receptor-1 ex vivo and in vivo: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 16. Vasorelaxation induced by prostaglandin E2 in human pulmonary vein: role of the EP4 receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. signosisinc.com [signosisinc.com]

- 24. Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Enzymatic Formation of 15-Keto-Prostaglandin A1 from Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A1 (PGA1), a member of the cyclopentenone prostaglandin family, undergoes metabolic transformation to 15-Keto-Prostaglandin A1 (15-Keto-PGA1), a reaction of significant interest in the study of prostaglandin metabolism and its physiological consequences. This conversion is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key regulator of prostaglandin bioactivity. This technical guide provides an in-depth overview of the enzymatic formation of this compound, including quantitative kinetic data, detailed experimental protocols, and visualization of the relevant biochemical pathways. This information is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the roles of these eicosanoids in cellular signaling and disease.

Introduction

Prostaglandins are a class of lipid compounds derived from arachidonic acid that exert a wide range of physiological effects, including inflammation, blood pressure regulation, and smooth muscle contraction. Prostaglandin A1 (PGA1) is characterized by a cyclopentenone ring structure and is known to be metabolized in various tissues, including the lungs, kidneys, and liver.[1] The primary enzymatic step in the catabolism of PGA1 is the oxidation of the hydroxyl group at the C-15 position to a ketone, yielding this compound. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This conversion is critical as it often leads to a significant reduction in the biological activity of the prostaglandin. However, this compound itself has been shown to possess biological activity, such as vasoconstriction.[1] Understanding the kinetics and mechanisms of this enzymatic reaction is crucial for elucidating the physiological roles of PGA1 and its metabolites.

The Enzymatic Reaction

The conversion of PGA1 to this compound is an oxidation reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor.

Reaction:

PGA1 + NAD+ --(15-PGDH)--> this compound + NADH + H+

This enzymatic step is a critical point in the metabolic pathway of prostaglandins, effectively modulating their local concentrations and signaling activities.

Figure 1: Enzymatic conversion of PGA1 to this compound.

Quantitative Data

The enzymatic activity of 15-PGDH with PGA1 as a substrate has been characterized, providing key kinetic parameters.

| Enzyme Source | Substrate | Km (µM) | Vmax (µg/mg protein/min) | Reference |

| Human | Prostaglandin A1 | 4.5 | Not Reported | [1] |

| Bovine Lung | Prostaglandin A1 | Not Reported | 0.15 |

Table 1: Kinetic Parameters for the Enzymatic Conversion of PGA1 by 15-PGDH

Experimental Protocols

This section provides a composite of methodologies for the purification of 15-PGDH and the subsequent enzymatic synthesis and analysis of this compound. These protocols are based on established methods for studying 15-PGDH activity with various prostaglandins.

Purification of 15-Hydroxyprostaglandin Dehydrogenase (from Bovine Lung)

This protocol is adapted from methods described for the purification of 15-PGDH from swine and rabbit lungs.

Materials:

-

Fresh bovine lung tissue

-

Homogenization buffer (e.g., 0.05 M potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA)

-

Dialysis buffer (same as homogenization buffer)

-

Chromatography resins (e.g., DEAE-cellulose, Sephadex G-100, NAD+-Sepharose affinity column)

-

Protein assay reagents (e.g., Bradford or BCA)

Procedure:

-

Homogenization: Mince fresh bovine lung tissue and homogenize in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 40-70%). Stir for a specified time and then centrifuge to collect the precipitated protein.

-

Dialysis: Resuspend the protein pellet in a minimal volume of homogenization buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Chromatography:

-

Apply the dialyzed protein solution to a DEAE-cellulose column and elute with a salt gradient (e.g., 0-0.5 M NaCl).

-

Pool the active fractions and apply them to a Sephadex G-100 gel filtration column.

-

Further purify the active fractions using NAD+-Sepharose affinity chromatography. Elute the bound 15-PGDH with a solution containing NAD+.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

-

Protein Quantification: Determine the protein concentration of the purified enzyme using a standard protein assay.

Enzymatic Synthesis of this compound

Materials:

-

Purified 15-PGDH

-

Prostaglandin A1 (PGA1)

-

NAD+

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., citric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system for product analysis

Procedure:

-

Reaction Setup: In a reaction vessel, combine the reaction buffer, a known concentration of PGA1, and NAD+.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of purified 15-PGDH.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution to lower the pH.

-

Product Extraction: Extract the reaction mixture with an organic solvent like ethyl acetate (B1210297) to isolate the prostaglandins.

-

Product Analysis:

-

TLC: Spot the extracted sample on a TLC plate and develop it with an appropriate solvent system. Visualize the spots under UV light or with an appropriate stain.

-

HPLC: Analyze the extracted sample by reverse-phase HPLC to separate and quantify PGA1 and this compound.

-

Figure 2: General experimental workflow for 15-PGDH purification and enzymatic synthesis.

Signaling Pathways

While the direct downstream signaling pathways of this compound are not as extensively characterized as those of other prostaglandins, its known vasoconstrictive effect suggests a potential mechanism of action.[1] Vasoconstriction is typically mediated by the contraction of smooth muscle cells in blood vessel walls. This process is often initiated by an increase in intracellular calcium concentration ([Ca2+]i).

A proposed signaling pathway for the vasoconstrictive effect of this compound is as follows:

-

Receptor Binding: this compound may bind to a specific G protein-coupled receptor (GPCR) on the surface of vascular smooth muscle cells.

-

G Protein Activation: This binding activates a Gq/11 protein.

-

PLC Activation: The activated G protein stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

-

Smooth Muscle Contraction: The increase in intracellular calcium activates calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.

Figure 3: Proposed signaling pathway for this compound-induced vasoconstriction.

Conclusion

The enzymatic conversion of PGA1 to this compound by 15-PGDH represents a key metabolic step in the prostaglandin cascade. The provided kinetic data, experimental protocols, and pathway visualizations offer a comprehensive resource for researchers investigating the biological significance of this transformation. Further research is warranted to fully elucidate the downstream signaling pathways of this compound and its potential as a therapeutic target in various physiological and pathological conditions. The methodologies and data presented herein provide a solid foundation for such future investigations.

References

The Tissue-Specific Conversion of Prostaglandin A1 to 15-Keto-PGA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) A1 (PGA1), a member of the cyclopentenone prostaglandin family, is a lipid mediator involved in diverse physiological and pathological processes. Its biological activities are, in part, modulated by its metabolic conversion to 15-keto-prostaglandin A1 (15-keto-PGA1). This conversion is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of prostaglandins (B1171923).[1][2] The tissue-specific expression and activity of 15-PGDH play a crucial role in determining the local concentration and, consequently, the biological impact of PGA1. This technical guide provides an in-depth overview of the tissue-specific metabolism of PGA1 to this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Analysis of PGA1 Metabolism

The rate of conversion of PGA1 to this compound varies significantly between different tissues, reflecting the differential expression and activity of 15-PGDH. The following tables summarize the available quantitative data on this metabolic process.

| Parameter | Value | Tissue | Species | Reference |

| Apparent K_m | 9.0 ± 0.3 µM | Lung (perfused) | Rabbit | [3] |

| Apparent V_max | 87.9 ± 1.4 nmol/lung x min⁻¹ | Lung (perfused) | Rabbit | [3] |

| V_max | 0.15 µg of this compound/mg of protein per min | Lung | Bovine | [4] |

Table 1: Kinetic Parameters for PGA1 Metabolism in Lung Tissue. This table presents the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for the conversion of PGA1 in lung tissue preparations.

| Parameter | Value | Tissue | Species | Reference |

| V_max | 0.15 µg of this compound/mg of protein per min | Kidney Papilla | Rabbit | [4] |

Table 2: Maximum Velocity of PGA1 Metabolism in Kidney Tissue. This table shows the V_max for the conversion of PGA1 in the rabbit kidney papilla, highlighting a 15-PGDH enzyme with specificity for A-type prostaglandins.[4]

Experimental Protocols

This section outlines a generalized methodology for determining the tissue-specific metabolism of PGA1 to this compound, based on established protocols for measuring 15-PGDH activity.

Tissue Homogenate Preparation

-

Objective: To obtain a crude enzyme extract containing 15-PGDH from the tissue of interest.

-

Procedure:

-

Excise fresh tissue (e.g., lung, kidney cortex, kidney papilla) and immediately place it in ice-cold homogenization buffer (e.g., 0.05 M sodium phosphate, 1 mM EDTA, pH 7.4).[4]

-

Mince the tissue thoroughly with scissors.

-

Homogenize the minced tissue using a Polytron or similar homogenizer.[4]

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the cytosolic fraction with 15-PGDH, and keep it on ice.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

15-PGDH Activity Assay (Fluorometric)

-

Objective: To quantify the rate of this compound formation by measuring the production of NADH. The conversion of the 15-hydroxyl group of PGA1 to a keto group by 15-PGDH is an oxidation reaction that utilizes NAD+ as a cofactor, reducing it to NADH. The fluorescence of NADH can be monitored to determine enzyme activity.

-

Materials:

-

Tissue homogenate (enzyme source)

-

PGA1 (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing assay buffer, NAD+, and tissue homogenate.

-

Initiate the reaction by adding PGA1 to the wells.

-

Immediately place the plate in a microplate reader capable of measuring fluorescence at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm.

-

Monitor the increase in fluorescence over time. The rate of increase is proportional to the rate of NADH production and thus to the 15-PGDH activity.

-

Calculate the specific activity of the enzyme (e.g., in nmol of NADH produced per minute per mg of protein).

-

Signaling Pathways

PGA1 and its metabolite, this compound, are known to modulate key signaling pathways involved in inflammation and cellular proliferation.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Signaling

PGA1 is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[5] Upon activation by ligands such as PGA1, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7]

References

- 1. Studies on 15-hydroxyprostaglandin dehydrogenase with various prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of prostaglandins A and E in the perfused rabbit lung and the effects of selected inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of 15-Keto-Prostaglandin A1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin A1 (PGA1), an endogenous compound known for its diverse biological activities. Preliminary research has identified this compound as a potent vasoconstrictor. This technical guide provides a concise summary of the currently available data on the biological activity of this compound, with a focus on its vasoconstrictor effects. The information is presented to support further research and drug development efforts in this area.

Quantitative Data

The primary biological activity identified for this compound is its ability to induce vasoconstriction. The available quantitative data is limited but provides a key point of reference for its potency.

| Compound | Concentration | Biological Effect | Model System | Reference |

| This compound | 6 µM | Vasoconstriction comparable to Angiotensin II | Rabbit Lung | [1][2] |

Experimental Protocols

While specific, detailed protocols for the study of this compound are not extensively published, the following represents a generalized methodology for assessing prostaglandin-induced vasoconstriction in an isolated tissue model, based on standard pharmacological practices.

Isolated Perfused Rabbit Lung Assay for Vasoconstriction

This protocol is designed to measure changes in vascular resistance in the isolated and perfused rabbit lung in response to vasoactive compounds like this compound.

1. Animal Preparation and Tissue Isolation:

-

A male New Zealand White rabbit is anesthetized.

-

The thorax is opened, and the pulmonary artery and left atrium are cannulated.

-

The lungs are carefully excised and transferred to a perfusion apparatus.

2. Perfusion and Equilibration:

-

The lungs are perfused with a warmed (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant flow rate.

-

The perfusion pressure is continuously monitored and recorded.

-

The preparation is allowed to equilibrate for a period of 20-30 minutes, or until a stable baseline perfusion pressure is achieved.

3. Compound Administration:

-

A stock solution of this compound is prepared in a suitable vehicle (e.g., ethanol (B145695) or DMSO) and then diluted to the final desired concentrations in the Krebs-Henseleit solution.

-

Test compounds are administered as a bolus injection or continuous infusion into the pulmonary arterial line.

-

A vehicle control is administered to account for any effects of the solvent.

-

A positive control, such as Angiotensin II, is used to confirm the responsiveness of the preparation.

4. Data Acquisition and Analysis:

-

Changes in perfusion pressure are recorded continuously.

-

The magnitude of the vasoconstrictor response is quantified as the increase in perfusion pressure from the baseline.

-

Dose-response curves can be constructed by administering a range of concentrations of this compound.

-

From the dose-response curve, parameters such as the EC50 (the concentration that produces 50% of the maximal response) can be calculated.

Signaling Pathways

The precise signaling pathway for this compound-mediated vasoconstriction has not been elucidated. However, based on the known mechanisms of other vasoconstrictor prostaglandins (B1171923) and related eicosanoids, a putative pathway can be proposed. Prostaglandins typically exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of vascular smooth muscle cells.

Hypothesized Signaling Pathway for this compound-Induced Vasoconstriction

This diagram illustrates a potential mechanism of action for this compound, drawing parallels with established vasoconstrictor signaling cascades.

Experimental Workflow for Investigating Vasoconstrictor Activity

The following diagram outlines a typical workflow for the preliminary assessment of a novel vasoconstrictor agent like this compound.

References

Structural Characterization of 15-Keto-Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction